molecular formula C22H26N2O4 B2765979 2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 955739-93-2

2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No.: B2765979
CAS No.: 955739-93-2
M. Wt: 382.46
InChI Key: DIBVOQLZSPCYKZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes an isoquinoline moiety, a methoxyphenoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation reactions using isobutyryl chloride and a suitable base.

    Attachment of the Methoxyphenoxy Group: This step may involve etherification reactions where a phenol derivative reacts with an appropriate alkylating agent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cell function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is unique due to its specific structural features, such as the isobutyryl group and the methoxyphenoxy moiety. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)22(26)24-11-10-16-4-5-18(12-17(16)13-24)23-21(25)14-28-20-8-6-19(27-3)7-9-20/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVOQLZSPCYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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